molecular formula C20H20N4O3S2 B276189 N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Numéro de catalogue B276189
Poids moléculaire: 428.5 g/mol
Clé InChI: XNWYHJGOSZIJDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the proliferation and activation of T cells and other immune cells. By inhibiting JAK3, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in immune cells. In addition, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of T cells and other immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, with no significant adverse effects on hematological, renal, or hepatic functions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, making it a promising candidate for long-term use in autoimmune diseases. However, one of the limitations of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its relatively low solubility, which may limit its bioavailability and efficacy in vivo. In addition, the use of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea may increase the risk of infections due to its immunosuppressive effects.

Orientations Futures

Future research on N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could focus on the development of more potent and selective JAK3 inhibitors with improved solubility and bioavailability. In addition, the therapeutic potential of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could be further explored in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. The role of JAK3 in cancer progression and immune surveillance could also be investigated, as JAK3 inhibitors may have potential applications in cancer immunotherapy. Finally, the long-term safety and efficacy of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in clinical settings could be further evaluated in larger and longer-term clinical trials.

Méthodes De Synthèse

The synthesis of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-cyclopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid, which is then converted to the corresponding thiol using Lawesson's reagent. The thiol is then acetylated and coupled with N-methylurea to yield N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. The overall yield of the synthesis is around 15%.

Applications De Recherche Scientifique

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various autoimmune diseases. In animal models of rheumatoid arthritis, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce joint inflammation and cartilage damage. In clinical trials, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Propriétés

Nom du produit

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Formule moléculaire

C20H20N4O3S2

Poids moléculaire

428.5 g/mol

Nom IUPAC

2-[3-cyclopropyl-6-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C20H20N4O3S2/c1-11-3-5-12(6-4-11)15-9-14-17(29-15)18(26)24(13-7-8-13)20(22-14)28-10-16(25)23-19(27)21-2/h3-6,9,13H,7-8,10H2,1-2H3,(H2,21,23,25,27)

Clé InChI

XNWYHJGOSZIJDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4

SMILES canonique

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.